molecular formula C19H18N2O4S2 B2734731 (E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-ethylbenzenesulfonamide CAS No. 853746-15-3

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-ethylbenzenesulfonamide

Cat. No. B2734731
CAS RN: 853746-15-3
M. Wt: 402.48
InChI Key: HDJWKCSBYINSBM-CAUPHXMNSA-N
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Description

The compound contains several functional groups including a furan ring, a thiazolidine ring, an allyl group, and a sulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazolidine is a five-membered ring containing three carbons, one nitrogen, and one sulfur. An allyl group is a prop-2-enyl group (H2C=CH-CH2-). Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Thiazolidines can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with multiple ring structures have higher boiling points and melting points due to increased molecular weight and potential for pi stacking .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Techniques : A study highlighted a gold(I)-catalyzed cascade reaction from easily accessible starting materials to obtain a variety of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing an advanced method for synthesizing complex structures, enriching gold carbenoid chemistry with regard to group migration (Wang et al., 2014).
  • Characterization of Derivatives : The synthesis and characterization of celecoxib derivatives as potential agents for various therapeutic applications were discussed, revealing the structural determination through spectral methods and evaluating their activities (Küçükgüzel et al., 2013).

Potential Therapeutic Applications

  • Anticancer and Antitubercular Activities : Research on dibenzofuran embodied homoisoflavonoids synthesized via Baylis-Hillman reaction demonstrated significant antimycobacterial activity, underscoring the compound's potential in developing novel therapeutics (Yempala et al., 2012).
  • Antifibrotic and Anticancer Potential : A study on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives provided insights into their therapeutic potential, identifying candidates for further testing (Kaminskyy et al., 2016).

Material Science and Catalysis

  • Catalytic Applications : A copper(I)-sulfonamide system demonstrated effectiveness in catalyzing the 1,4-addition of diorganozincs to α,β-unsaturated ketones, showcasing the compound's role in organic synthesis and catalytic processes (Kitamura et al., 2000).

Luminescent Materials

  • Fluorescent Chemosensors : Novel thiazolone-based zinc complexes were synthesized, characterized, and investigated for their fluorescence emission and switching properties induced by acid/base vapor, indicating potential applications in luminescent materials and environmental monitoring (Lin et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the mechanism would depend on the specific biological target. Sulfonamides, for example, are often used as antibiotics that inhibit bacterial growth by interfering with folate synthesis .

Future Directions

The future directions for this compound could be numerous depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

(NE)-4-ethyl-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-11-21-18(22)17(13-15-6-5-12-25-15)26-19(21)20-27(23,24)16-9-7-14(4-2)8-10-16/h3,5-10,12-13H,1,4,11H2,2H3/b17-13-,20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJWKCSBYINSBM-CAUPHXMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(=CC3=CC=CO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)/C(=C/C3=CC=CO3)/S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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